molecular formula C17H16FN3O3S B2466044 4-{[(2-Fluorophenyl)sulfonyl]amino}-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one CAS No. 612041-63-1

4-{[(2-Fluorophenyl)sulfonyl]amino}-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one

Cat. No.: B2466044
CAS No.: 612041-63-1
M. Wt: 361.39
InChI Key: DJMGJIAWHSVVQQ-UHFFFAOYSA-N
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Description

4-{[(2-Fluorophenyl)sulfonyl]amino}-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one is a synthetic organic compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-Fluorophenyl)sulfonyl]amino}-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one typically involves the following steps:

    Formation of the Pyrazolone Core: The pyrazolone core can be synthesized through the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions to form 1-phenyl-3-methyl-5-pyrazolone.

    Introduction of the Dimethyl Groups: The dimethyl groups can be introduced by methylation of the pyrazolone core using methyl iodide in the presence of a base such as potassium carbonate.

    Sulfonylation: The sulfonyl group can be introduced by reacting the dimethylated pyrazolone with 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-Fluorophenyl)sulfonyl]amino}-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

4-{[(2-Fluorophenyl)sulfonyl]amino}-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of pain and inflammation.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-{[(2-Fluorophenyl)sulfonyl]amino}-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibition of Enzymes: Inhibiting enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes.

    Modulation of Receptors: Modulating receptors involved in pain perception, such as opioid receptors.

    Antimicrobial Activity: Disrupting the cell membrane integrity of microorganisms, leading to their death.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one: Known for its analgesic and anti-inflammatory properties.

    2,3-Dimethyl-1-phenyl-3-pyrazolin-5-one: Used as an intermediate in the synthesis of various pharmaceuticals.

    2-Fluorobenzenesulfonyl Chloride: Used as a reagent in organic synthesis.

Uniqueness

4-{[(2-Fluorophenyl)sulfonyl]amino}-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one is unique due to the presence of both the sulfonyl and amino groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O3S/c1-12-16(19-25(23,24)15-11-7-6-10-14(15)18)17(22)21(20(12)2)13-8-4-3-5-9-13/h3-11,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMGJIAWHSVVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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